molecular formula C7H5BrClF B6251316 2-bromo-4-chloro-1-(fluoromethyl)benzene CAS No. 1824561-75-2

2-bromo-4-chloro-1-(fluoromethyl)benzene

Cat. No.: B6251316
CAS No.: 1824561-75-2
M. Wt: 223.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-1-(fluoromethyl)benzene is an organic compound that belongs to the class of polyhalo-substituted benzenes. This compound is characterized by the presence of bromine, chlorine, and fluoromethyl groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-1-(fluoromethyl)benzene can be achieved through several methods. One common approach involves the halogenation of fluoromethylbenzene derivatives. For instance, the compound can be synthesized by brominating 4-chloro-1-(fluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) under specific conditions . Another method involves the use of Suzuki coupling reactions, where 2-cyanoarylboronic esters react with halogenated benzenes to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-(fluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Strong Bases: Such as sodium hydroxide, used in nucleophilic substitution reactions.

Major Products Formed

    Biphenyl Derivatives: Formed through coupling reactions.

    Substituted Benzenes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-4-chloro-1-(fluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-1-(fluoromethyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of halogen atoms on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. Additionally, the compound can undergo oxidative addition and reductive elimination in the presence of transition metal catalysts, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-1-(fluoromethyl)benzene is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Properties

CAS No.

1824561-75-2

Molecular Formula

C7H5BrClF

Molecular Weight

223.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.